1,1,1-Trifluoroethyl-PEG5-Propargyl

Description

BenchChem offers high-quality 1,1,1-Trifluoroethyl-PEG5-Propargyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoroethyl-PEG5-Propargyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

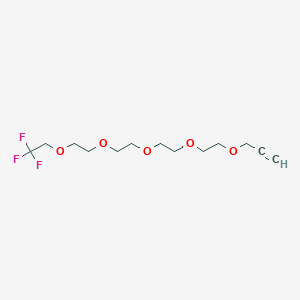

3-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3O5/c1-2-3-17-4-5-18-6-7-19-8-9-20-10-11-21-12-13(14,15)16/h1H,3-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQPBBLSVKLHMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Propargyl: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Delivery

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 1,1,1-Trifluoroethyl-PEG5-Propargyl. Designed for researchers, scientists, and drug development professionals, this document delves into the unique characteristics of this heterobifunctional linker, offering field-proven insights and detailed methodologies to empower your scientific endeavors.

Introduction: A Molecule of Strategic Design

1,1,1-Trifluoroethyl-PEG5-Propargyl is a sophisticated chemical tool engineered for precision in bioconjugation and the development of advanced therapeutic and diagnostic agents. Its linear structure incorporates three key functional components: a terminal propargyl group, a five-unit polyethylene glycol (PEG) spacer, and a 1,1,1-trifluoroethyl ether group. This unique combination of functionalities allows for a dual-reactivity profile, enabling the sequential or simultaneous attachment of different molecular entities with a high degree of control.

The propargyl group serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The PEG5 spacer imparts hydrophilicity, enhances bioavailability, and reduces immunogenicity of the resulting conjugate. The 1,1,1-trifluoroethyl group provides a secondary point of conjugation, reacting with primary amines under specific conditions. This strategic design makes it an invaluable asset in the construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and functionalized nanoparticles.

Chemical Structure and Physicochemical Properties

The unique architecture of 1,1,1-Trifluoroethyl-PEG5-Propargyl is central to its utility. The trifluoroethyl group offers a distinct reactivity profile, while the propargyl group is a well-established partner in click chemistry. The PEG linker provides spatial separation between conjugated molecules and favorably modifies their physicochemical properties.

Caption: Chemical structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl.

Table 1: Physicochemical Properties of 1,1,1-Trifluoroethyl-PEG5-Propargyl and Related Compounds

| Property | Value | Source |

| Chemical Formula | C₁₃H₂₁F₃O₅ | [1] |

| Molecular Weight | 314.3 g/mol | [1] |

| CAS Number | 1817735-37-7 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Liquid (for similar, shorter PEG chain compound) | [2][3] |

| Density | ~1.152 g/cm³ (for 1,1,1-Trifluoroethyl-PEG2-propargyl) | [3] |

| Storage | -20°C | [1] |

Spectroscopic Data: While specific spectra for 1,1,1-Trifluoroethyl-PEG5-Propargyl are best obtained directly from the supplier, representative ¹H NMR and ¹³C NMR data for analogous structures, such as Nϵ-(2,2,2-trifluoroethyl)‐D,L‐lysine, are available in the literature and can provide insight into expected chemical shifts.[3] Mass spectrometry of PEGylated molecules typically shows a characteristic distribution of ions corresponding to the different PEG oligomers, and specialized techniques can be used for detailed characterization.[4][5]

Core Reactivities and Mechanistic Insights

The dual functionality of 1,1,1-Trifluoroethyl-PEG5-Propargyl underpins its versatility. Understanding the principles of its two key reactions is crucial for successful application.

The Propargyl Group: A Gateway to Click Chemistry

The terminal alkyne of the propargyl group is a key substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is prized for its high efficiency, specificity, and biocompatibility, proceeding under mild conditions to form a stable triazole linkage.

Sources

Mastering Bioconjugation: A Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Propargyl

For researchers, scientists, and drug development professionals at the forefront of innovation, the precise and efficient construction of complex biomolecules is paramount. Heterobifunctional linkers are the molecular architects of this process, enabling the covalent linkage of distinct molecular entities with a high degree of control. This guide provides an in-depth technical exploration of a versatile and powerful tool in the bioconjugation toolbox: CAS 1817735-37-7, 1,1,1-Trifluoroethyl-PEG5-Propargyl .

This document will delve into the core attributes of this linker, from its chemical reactivity to its practical applications, providing not just the "how" but the critical "why" behind its use. We will explore detailed experimental protocols, backed by field-proven insights, to empower you to harness the full potential of this reagent in your research and development endeavors.

The Strategic Advantage of a Dual-Action Linker

1,1,1-Trifluoroethyl-PEG5-Propargyl is a heterobifunctional linker designed for sequential or orthogonal bioconjugation strategies. Its power lies in the distinct reactivity of its two terminal functional groups, separated by a hydrophilic polyethylene glycol (PEG) spacer.

-

The Propargyl Group: A Gateway to "Click" Chemistry: The terminal alkyne of the propargyl group is a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is renowned for its high efficiency, specificity, and biocompatibility, forming a stable triazole linkage with an azide-functionalized molecule.[1]

-

The 1,1,1-Trifluoroethyl Group: A Handle for Amine Conjugation: The trifluoroethyl group provides a reactive site for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins. While less common than NHS esters, this functionality offers an alternative for amine modification. The reaction proceeds via a nucleophilic substitution mechanism.

-

The PEG5 Spacer: More Than Just a Bridge: The five-unit polyethylene glycol chain is not merely a spacer. It imparts several beneficial properties to the final conjugate, including:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic molecules, a common challenge in drug development.[2]

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, potentially reducing immunogenic responses.[2]

-

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[3]

-

Reputable Suppliers

For researchers seeking to procure 1,1,1-Trifluoroethyl-PEG5-Propargyl, several reputable suppliers offer this reagent with high purity. Notable suppliers include:

-

BroadPharm (Product ID: BP-22903)[4]

-

AxisPharm (CAS: 1817735-37-7)

It is always recommended to request a certificate of analysis from the supplier to ensure the quality and purity of the reagent.

The Art of Orthogonal Conjugation: A Step-by-Step Workflow

A key advantage of this heterobifunctional linker is the ability to perform conjugations in a stepwise manner, a concept known as orthogonal ligation. The distinct reactivity of the propargyl and trifluoroethyl groups allows for controlled, sequential reactions.

Caption: A typical orthogonal conjugation workflow.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-containing molecule to the propargyl end of the linker.

Materials:

-

1,1,1-Trifluoroethyl-PEG5-Propargyl

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the linker in DMSO.

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or an appropriate solvent.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the linker and the azide-functionalized molecule in a 1:1.2 molar ratio.

-

Add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range).

-

In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction tube to a final copper concentration of 100-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

-

Purification:

-

Purify the resulting intermediate conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and catalyst.

-

Protocol 2: Amine Conjugation via the Trifluoroethyl Group

This protocol describes the conjugation of a primary amine-containing molecule to the trifluoroethyl end of the intermediate conjugate.

Materials:

-

Purified intermediate conjugate from Protocol 1

-

Amine-containing molecule (e.g., a protein)

-

Reaction Buffer: Bicarbonate buffer (100 mM, pH 8.5-9.0)

Procedure:

-

Reaction Setup:

-

Dissolve the purified intermediate conjugate in the reaction buffer.

-

Add the amine-containing molecule to the solution. A molar excess of the intermediate conjugate (e.g., 10-20 fold) is typically used to drive the reaction.

-

-

Incubation:

-

Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE (for proteins) or LC-MS.

-

-

Quenching (Optional):

-

The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any excess linker.

-

-

Purification:

-

Purify the final bioconjugate using an appropriate method such as SEC, ion-exchange chromatography (IEX), or affinity chromatography to remove unreacted starting materials.

-

Mechanism of Action: A Deeper Dive

A thorough understanding of the underlying chemical mechanisms is crucial for troubleshooting and optimizing bioconjugation reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of CuAAC reaction.

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst activates the terminal alkyne of the propargyl group, making it susceptible to a [3+2] cycloaddition with the azide. The result is a highly stable 1,4-disubstituted triazole ring.[5]

Reaction of 1,1,1-Trifluoroethyl Group with Amines

The conjugation of the 1,1,1-trifluoroethyl group with a primary amine proceeds via a nucleophilic substitution reaction. The highly electronegative fluorine atoms make the adjacent carbon atom electrophilic and susceptible to attack by the nucleophilic amine.

Characterization of the Final Conjugate

Confirming the successful synthesis and purity of the final bioconjugate is a critical step. A combination of analytical techniques is often employed:

| Analytical Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms the molecular weight of the conjugate, allowing for the determination of the drug-to-antibody ratio (DAR) in ADCs.[6][7] |

| SDS-PAGE | For protein conjugates, a shift in the molecular weight compared to the unconjugated protein indicates successful PEGylation. |

| Size-Exclusion Chromatography (SEC-HPLC) | Assesses the purity of the conjugate and detects the presence of aggregates or unreacted starting materials.[3] |

| UV-Vis Spectroscopy | Can be used to quantify the degree of labeling if one of the conjugated molecules has a distinct chromophore. |

| NMR Spectroscopy | Provides detailed structural information about the linker and the newly formed covalent bonds.[6] |

Troubleshooting Common Bioconjugation Challenges

| Issue | Possible Cause | Recommended Solution |

| Low Conjugation Yield | - Inefficient reaction conditions (pH, temperature, time)- Hydrolysis of reactive groups- Inactive reagents | - Optimize reaction parameters- Use fresh reagents and anhydrous solvents where necessary- Ensure the purity of starting materials |

| Protein Aggregation | - Hydrophobic nature of the payload or linker- High protein concentration | - Use a longer PEG linker to increase solubility- Optimize buffer conditions (e.g., add excipients like arginine)- Work at lower protein concentrations |

| Non-specific Binding | - Presence of reactive contaminants- Inappropriate buffer components | - Purify starting materials thoroughly- Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive chemistry |

| Difficulty in Purification | - Similar physicochemical properties of the conjugate and starting materials | - Employ a multi-step purification strategy (e.g., IEX followed by SEC)- Use a different chromatography resin or gradient |

Case Study: Application in Antibody-Drug Conjugate (ADC) Development

Heterobifunctional PEG linkers are instrumental in the development of next-generation antibody-drug conjugates (ADCs).[8][9] In a typical ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.

A common challenge in ADC development is the hydrophobicity of the cytotoxic payload, which can lead to aggregation and poor pharmacokinetics.[10] The incorporation of a hydrophilic PEG linker, such as the one discussed in this guide, can mitigate these issues.[3][10]

In a hypothetical scenario, a researcher could first conjugate an azide-modified cytotoxic drug to the 1,1,1-Trifluoroethyl-PEG5-Propargyl linker via the propargyl group. After purification, this drug-linker construct can then be conjugated to the lysine residues of a monoclonal antibody through the trifluoroethyl group. The resulting ADC would benefit from the improved solubility and pharmacokinetic properties imparted by the PEG linker, potentially leading to a more effective and safer therapeutic. A similar strategy was successfully employed in the development of an antibody fragment-drug conjugate, demonstrating the utility of this approach.[4][11]

Conclusion

1,1,1-Trifluoroethyl-PEG5-Propargyl is a powerful and versatile tool for researchers engaged in bioconjugation. Its dual reactivity, combined with the beneficial properties of the PEG spacer, enables the controlled and efficient synthesis of complex biomolecules. By understanding the underlying chemical principles and following robust experimental protocols, scientists can leverage this linker to advance their research in areas ranging from fundamental biology to the development of novel therapeutics.

References

- BenchChem. (2025).

- Quanta BioDesign. (n.d.).

- BenchChem. (2025). The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development.

- Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

- Li, X., et al. (2016). Specific Conjugation of the Hinge Region for Homogeneous Preparation of Antibody Fragment-Drug Conjugate: A Case Study for Doxorubicin-PEG-anti-CD20 Fab' Synthesis.

- PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.

- BOC Sciences. (n.d.).

- Jena Bioscience. (2011).

- Thermo Fisher Scientific. (2014).

- Golas, P. L., et al. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 27(8), 1657-1671.

- PurePEG. (2025). ADC Case Study: Improving Solubility and Stability with a Monodisperse PEG-Based Linker.

-

AxisPharm. (n.d.). Fluorescent PEG. Retrieved from [Link]

- Huateng Pharma. (2024).

- BOC Sciences. (n.d.).

- Ruanjaikaen, K. (2013).

- BenchChem. (2025). The Versatile Role of Heterobifunctional PEG Linkers in Modern Research: A Technical Guide.

- Liu, Y., et al. (2021). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540.

- Chemistry LibreTexts. (2024). 24.7: Reactions of Amines.

- BenchChem. (2025). The Role of PEG Linkers in Enhancing Antibody-Drug Conjugate Efficacy and Safety: A Technical Guide.

- Walsh, G. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Pharmaceuticals, 12(4), 167.

- Precise PEG. (n.d.).

- MolecularCloud. (2025).

- Bachem. (2021).

- BenchChem. (2025). Propargyl-PEG7-alcohol mechanism of action in click chemistry.

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- IRE Journals. (2025).

- YouTube. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024.

- Creative PEGWorks. (2025).

- MDPI. (2023).

- Real-Time Chemistry. (2024).

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

-

AxisPharm. (n.d.). Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Specific Conjugation of the Hinge Region for Homogeneous Preparation of Antibody Fragment-Drug Conjugate: A Case Study for Doxorubicin-PEG-anti-CD20 Fab' Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Applications of 2,2,2-Trifluoroethanol_Chemicalbook [chemicalbook.com]

- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. purepeg.com [purepeg.com]

- 11. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG5-Propargyl

Abstract

This technical guide provides a comprehensive overview of 1,1,1-Trifluoroethyl-PEG5-Propargyl, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. We will delve into its core physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, this guide will present its applications, particularly in the context of "click chemistry," and offer insights into its role in the synthesis of advanced molecular constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction: The Strategic Advantage of Fluorinated PEG Linkers

The design of effective bioconjugates hinges on the thoughtful selection of linker molecules. These linkers not only connect different molecular entities but also critically influence the overall properties of the final construct, such as solubility, stability, and bioavailability. 1,1,1-Trifluoroethyl-PEG5-Propargyl has emerged as a valuable tool for researchers due to its unique combination of a polyethylene glycol (PEG) spacer, a terminal alkyne (propargyl group) for click chemistry, and a trifluoroethyl group.

The PEG5 linker, a chain of five repeating ethylene glycol units, imparts hydrophilicity, which can enhance the aqueous solubility of the resulting conjugate and reduce non-specific binding. The terminal propargyl group is a key functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and specific conjugation reaction. The 1,1,1-trifluoroethyl group at the other terminus offers a reactive site for nucleophilic substitution, enabling covalent attachment to amine-containing molecules.

Core Physicochemical Properties

A precise understanding of the molecular weight and chemical formula is fundamental for accurate experimental design, including stoichiometry calculations in conjugation reactions and characterization of the final products by mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 314.3 g/mol | BroadPharm |

| Chemical Formula | C13H21F3O5 | BroadPharm |

| CAS Number | 1817735-37-7 | BroadPharm[1] |

The molecular structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl is depicted in the following diagram:

Caption: Chemical structure of 1,1,1-Trifluoroethyl-PEG5-Propargyl.

Key Functional Groups and Their Reactivity

The utility of 1,1,1-Trifluoroethyl-PEG5-Propargyl as a linker is derived from its two distinct terminal functional groups, which allow for sequential or orthogonal conjugation strategies.

The Propargyl Group: A Gateway to Click Chemistry

The terminal alkyne of the propargyl group is a key participant in one of the most reliable bioconjugation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with molecules containing an azide functional group.[1]

Workflow for Azide-Alkyne Click Chemistry:

Caption: Generalized workflow for bioconjugation using the linker.

The 1,1,1-Trifluoroethyl Group: A Reactive Handle for Amines

The 1,1,1-trifluoroethyl group serves as a reactive site for nucleophilic substitution, particularly with primary amines found in proteins, antibodies, and other biomolecules.[1] The electron-withdrawing nature of the fluorine atoms makes the adjacent carbon atom susceptible to nucleophilic attack, leading to the formation of a stable covalent bond.

Applications in Research and Drug Development

The unique architecture of 1,1,1-Trifluoroethyl-PEG5-Propargyl makes it a versatile tool in several cutting-edge areas of scientific research.

-

PROTAC Development: In the field of targeted protein degradation, this linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting moiety, forming a PROTAC. The PEG linker provides the necessary spacing and solubility for the ternary complex formation.

-

Antibody-Drug Conjugates (ADCs): For ADCs, the linker can be used to attach a potent cytotoxic drug to an antibody. The propargyl group allows for a precise and stable attachment of the drug via click chemistry, while the trifluoroethyl group can be used to conjugate the linker to the antibody.

-

Surface Functionalization: The reactive ends of the linker can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostic assays.

Conclusion

1,1,1-Trifluoroethyl-PEG5-Propargyl is a well-defined, heterobifunctional linker with a molecular weight of 314.3 g/mol . Its distinct functionalities—a propargyl group for click chemistry and a reactive trifluoroethyl group—coupled with the solubilizing properties of the PEG5 spacer, make it an invaluable component in the toolkit of chemists and biologists. Its application in the synthesis of complex biomolecular architectures underscores its importance in advancing therapeutic and diagnostic technologies.

References

Sources

Topic: The Aqueous Solubility of Fluorinated PEG Propargyl Linkers: A Molecular Tug-of-War

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the sophisticated landscape of bioconjugation and drug delivery, fluorinated PEG (polyethylene glycol) propargyl linkers represent a class of advanced chemical tools designed to offer unique advantages in stability, traceless conjugation, and therapeutic efficacy. However, the very combination of a hydrophilic PEG chain and a hydrophobic fluorinated segment creates a complex solubility profile that is critical for researchers to understand and manage. This in-depth guide moves beyond a simple recitation of facts to provide a foundational understanding of the competing molecular forces that govern the aqueous solubility of these linkers. We will explore the physicochemical principles at play, offer a framework for predicting solubility, and provide robust, field-tested protocols for experimental determination and handling.

Introduction: The Tripartite Linker and Its Strategic Importance

Modern therapeutic modalities, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), demand linkers that are more than mere spacers. The ideal linker must precisely control spacing, influence pharmacokinetic properties, and provide a stable, reactive handle for conjugation.[1] Fluorinated PEG propargyl linkers are a tripartite design, combining three key functional components:

-

The Polyethylene Glycol (PEG) Chain : A hydrophilic polymer known for its ability to enhance the aqueous solubility and biocompatibility of conjugated molecules. Its presence can reduce immunogenicity and protect biomolecules from enzymatic degradation.[1]

-

The Propargyl Group : A terminal alkyne that serves as a highly efficient and specific reactive handle for copper-catalyzed or strain-promoted "click chemistry," enabling precise bioconjugation.[2] This group is relatively nonpolar.[3]

-

The Fluorinated Moiety : An alkyl or aryl chain where hydrogen atoms are replaced by fluorine. Fluorination can enhance metabolic stability and modulate the physicochemical properties of a molecule.[4] However, it also introduces significant hydrophobicity, a property leveraged in "fluorous chemistry" for separations.[5]

The strategic challenge and the focus of this guide lie in the inherent dichotomy between the water-solubilizing PEG chain and the water-repelling fluorinated segment. Understanding this "molecular tug-of-war" is paramount for successful experimental design, from creating stock solutions to performing conjugation reactions in aqueous buffers.

The Dichotomy of Solubility: A Physicochemical Perspective

The net solubility of a fluorinated PEG propargyl linker in water is not an absolute value but a resultant vector of competing intermolecular forces. The balance is dictated by the relative lengths and structures of the hydrophilic and hydrophobic domains.

The Hydrophilic Driver: The PEG Chain

The solubility of PEG in water is a well-established phenomenon, driven by the ability of the ether oxygen atoms along the polymer backbone to form hydrogen bonds with water molecules.[] This hydration shell effectively integrates the polymer into the aqueous environment.

-

Causality: The longer the PEG chain (i.e., the more ethylene glycol repeat units), the greater the number of potential hydrogen bonding sites. This generally leads to a significant increase in the aqueous solubility of the molecule to which it is attached.[7] This is a primary reason PEGylation is a widely used strategy to improve the solubility of hydrophobic drugs.[8][9]

The Hydrophobic Counterforce: The Fluorinated Moiety

Fluorinated alkyl chains are characterized by their "fluorous" nature, meaning they are not only hydrophobic (water-repelling) but often lipophobic (oil-repelling) as well.

-

Causality: The high electronegativity of fluorine atoms creates strong C-F bonds with low polarizability. This makes it difficult for water molecules to form a structured hydration shell around the fluorinated chain, leading to its expulsion from the aqueous phase. This effect is so pronounced that compounds with high fluorine content are often immiscible with common organic solvents, partitioning preferentially into a third "fluorous" phase.[5][10][11] The introduction of fluorine atoms into a molecule is known to enhance its hydrophobicity.

The interplay between these opposing forces is visually summarized in the diagram below.

Caption: Molecular forces governing linker solubility in water.

Predicting and Assessing Aqueous Solubility

While precise quantitative solubility data for specific fluorinated PEG propargyl linkers are often not available in the literature, a qualitative prediction can be made by assessing the balance between the PEG chain length and the degree of fluorination.[3]

Qualitative Solubility Framework

The following table provides a conceptual framework for estimating the potential aqueous solubility of a linker based on its structure. This serves as a starting point for experimental design.

| PEG Chain Length (n units) | Degree of Fluorination (m atoms) | Predicted Aqueous Solubility | Rationale & Handling Recommendations |

| Short (n < 8) | Low (m < 5) | Moderate to High | The hydrophilic nature of the short PEG chain should be sufficient to solubilize the small hydrophobic domains. Direct dissolution in aqueous buffers may be possible. |

| Short (n < 8) | High (m > 10) | Very Low | The strong hydrophobic effect of the highly fluorinated chain will likely dominate, leading to poor water solubility. Use of an organic co-solvent (e.g., DMSO, DMF) for stock solution preparation is strongly recommended.[3] |

| Long (n > 12) | Low (m < 5) | High | The long, solubilizing PEG chain will overwhelmingly dictate the molecule's properties, ensuring good aqueous solubility. |

| Long (n > 12) | High (m > 10) | Variable / Low | This represents a direct and strong conflict between hydrophilic and hydrophobic forces. The molecule may behave as an amphiphile, potentially forming micelles or aggregates in water.[12] Solubility will be highly concentration-dependent and may require empirical testing. |

Experimental Protocol: Determining Aqueous Solubility

Given the variability and lack of published data, empirical determination of solubility is a critical step. The following protocol provides a robust method for assessing the solubility of a linker in a specific aqueous buffer (e.g., PBS, pH 7.4).

Objective: To determine the saturation solubility of a fluorinated PEG propargyl linker in a given aqueous buffer at a specified temperature.

Materials:

-

Fluorinated PEG propargyl linker

-

Selected aqueous buffer (e.g., PBS, pH 7.4), filtered

-

Organic co-solvent (e.g., DMSO or DMF, anhydrous)

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Centrifuge capable of >10,000 x g

-

UV-Vis Spectrophotometer or HPLC system

-

Calibrated pipettes

Workflow Diagram:

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of a Supersaturated Solution:

-

Add an excess amount of the linker (e.g., 5-10 mg) to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube. The goal is to have visible, undissolved material.

-

Vigorously vortex the slurry for an extended period (2-4 hours) at a controlled temperature (e.g., 25°C) to maximize initial dissolution.

-

-

Equilibration:

-

Incubate the slurry at the same controlled temperature for at least 24 hours without agitation. This allows the solution to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Separation of Undissolved Linker:

-

Centrifuge the tube at a high speed (>10,000 x g) for 20 minutes to pellet all undissolved particulate matter. This step is crucial for accurate quantification.[13]

-

-

Sample Collection and Preparation:

-

Carefully collect a precise volume of the clear supernatant. Be extremely cautious not to disturb the pellet.

-

Dilute the supernatant with the buffer to a concentration that falls within the linear range of your chosen analytical method.

-

-

Quantification:

-

Method A: UV-Vis Spectroscopy (if linker has a chromophore): If the linker contains an aromatic ring or other chromophore, prepare a standard curve of the linker at known concentrations. Measure the absorbance of the diluted supernatant and calculate the concentration from the standard curve.

-

Method B: HPLC Analysis: Prepare a calibration curve using standards of known concentration. Inject the diluted supernatant and determine the concentration based on the peak area relative to the standards. This is the most accurate and broadly applicable method.

-

Calculation: Multiply the determined concentration by the dilution factor to obtain the saturation solubility of the linker in the buffer.

-

Practical Considerations & Best Practices

-

Stock Solution Preparation: For linkers with low or unknown aqueous solubility, the recommended best practice is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent like DMSO or DMF.[3][14] This stock can then be added drop-wise to a vigorously stirring aqueous buffer to achieve the desired final concentration, minimizing the risk of precipitation.[14]

-

pH-Dependence: If the linker or the molecule it is conjugated to contains ionizable groups (e.g., carboxylic acids, amines), the aqueous solubility will be pH-dependent.[14] Adjusting the pH to ensure these groups are in their charged (ionized) state will typically increase solubility.

-

Impact on Conjugation Reactions: Poor linker solubility can lead to heterogeneous reaction mixtures, resulting in lower conjugation yields and reproducibility issues. Ensuring the linker is fully dissolved in the reaction buffer before adding other reagents is critical.

Conclusion

Fluorinated PEG propargyl linkers are powerful tools, but their unique amphiphilic character demands a thoughtful, evidence-based approach to their use. The solubility of these molecules is governed by a delicate balance between the hydrophilic PEG chain and the hydrophobic fluorinated and propargyl moieties. While predictive frameworks are useful, they are no substitute for empirical validation. By employing the robust experimental protocols outlined in this guide, researchers can accurately determine solubility, develop appropriate handling and formulation strategies, and ultimately harness the full potential of these advanced linkers in their drug development and bioconjugation workflows.

References

- Navigating the Solubility of Propargyl-PEG11-acid: A Technical Guide. Benchchem.

- Dispersion of Polyethylene Glycol in Perfluorodecalin for Liquid Phase Fluorin

- Dispersion of Polyethylene Glycol in Perfluorodecalin for Liquid Phase Fluorination. Eurasian Chemico-Technological Journal.

- Tuning the thermoresponsive properties of PEG-based fluorinated polymers and stimuli responsive drug release for switchable 19F magnetic resonance imaging. RSC Publishing.

- Overview of PEG Linkers & Their Applic

- How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Propargyl PEG | Alkyne PEG, Click Chemistry Linkers. AxisPharm.

- Wh

- Solubility parameter components calculated for PEG according to different methods.

- Applications of fluorous tag methodology in carbohydr

- Fluorinated and pegylated polyaspartamide derivatives to increase solubility and efficacy of Flutamide. PubMed.

- Synthesis of Fluorinated Amphiphilic Polymers and the Morphological Dependence on Their Oxygen Binding Capacity.

- The impact of fluorination on the structure and properties of self-assembled monolayer films.

- A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH. Benchchem.

- Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjug

- A general approach to biocompatible branched fluorous tags for increased solubility in perfluorocarbon solvents. PMC.

- Energy Metabolism of PEGylated and Fluorinated Chitosans: Advancements in Targeted Particle Synthesis for Drug Delivery. Longdom Publishing.

- Next generation per- and poly-fluoroalkyl substances: Status and trends, aqu

- Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition. RSC Publishing.

- A General Approach to Biocompatible Branched Fluorous Tags for Increased Solubility in Perfluorocarbon Solvents.

- Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC.

- Fluorogenic Platform for Real-Time Imaging of Subcellular Payload Release in Antibody–Drug Conjugates. University of Edinburgh Research Explorer.

- Precision Crosslinkers & Spacers for Bioconjug

- Introduction of Polyethylene Glycol (PEG). BOC Sciences.

- Fluorous chemistry. Wikipedia.

- Per- and Polyfluoroalkyl Substances: Background Technical Information.

- Hansen solubility parameters for polyethylene glycols by inverse gas chrom

- Polyethylene Glycol Participates in the Synthesis of Ultra-bright Fluorescent Supramolecular M

- PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC.

- CAS 1807503-85-0: Propargyl-PEG1-SS-PEG1-acid. CymitQuimica.

- Radiation Cleaved Drug-Conjugate Linkers Enable Local Payload Release.

- Fluorous Chemistry. Tokyo Chemical Industry.

- Synthesis and Characterization of Water Soluble Rosin-Polyethylene Glycol 1500 Derivative.

- Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol)

- How to improve the solubility of Propargyl-PEG7-alcohol conjug

- Solubility, Hansen Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Various (Polyethylene Glycol-400 + Water) Mixtures: Computational Modeling and Thermodynamics. MDPI.

- Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. MDPI.

- PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. LinkedIn.

- Preparation of PEG-rosin derivative for water soluble rosin flux. Emerald Publishing.

- Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Chemistry and Behavior. CLU-IN.

- Current drug research on PEGylation with small molecular agents.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Perfluorophenyl Derivatives as Unsymmetrical Linkers for Solid Phase Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. researchgate.net [researchgate.net]

- 11. ect-journal.kz [ect-journal.kz]

- 12. Fluorinated and pegylated polyaspartamide derivatives to increase solubility and efficacy of Flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Precision Bioconjugation: A Technical Comparison of 1,1,1-Trifluoroethyl-PEG5-Propargyl and Standard PEG-Alkyne

Executive Summary

In the landscape of bioconjugation and drug delivery, the choice of linker defines the therapeutic's physicochemical identity. While PEG-alkyne serves as the industry-standard "workhorse" for solubility enhancement and click chemistry, 1,1,1-Trifluoroethyl-PEG5-Propargyl represents a specialized "smart linker."

This guide delineates the critical technical differences between these two reagents. The core distinction lies in functionality: PEG-alkyne is a passive solubility modifier , whereas 1,1,1-Trifluoroethyl-PEG5-Propargyl is a dual-modal probe that enables background-free quantification via ¹⁹F NMR and modulates local lipophilicity, offering a distinct advantage in characterizing Drug-to-Antibody Ratios (DAR) and metabolic stability.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference originates in the terminal capping group. Standard PEG-alkynes are typically capped with a methoxy (mPEG) or hydroxyl group, rendering them NMR-silent (outside of ¹H/¹³C) and hydrophilic. The trifluoroethyl derivative replaces this with a fluorinated moiety.[1][2][3]

Comparative Technical Specifications

| Feature | Standard PEG-Alkyne (mPEG-Alkyne) | 1,1,1-Trifluoroethyl-PEG5-Propargyl |

| Core Structure | ||

| Terminal Cap | Methoxy (-OCH₃) or Hydroxyl (-OH) | 2,2,2-Trifluoroethyl ether (-OCH₂CF₃) |

| Primary Function | Solubility enhancement, steric shielding | ¹⁹F NMR Tracing , Lipophilicity modulation |

| ¹⁹F NMR Signal | Silent (None) | Distinct Singlet (~ -74 ppm) |

| Hydrophobicity | Low (Hydrophilic) | Moderate (Fluorine adds a "lipophilic patch") |

| Metabolic Stability | Standard Ether stability | Enhanced (C-F bonds resist P450 oxidation) |

| Reactivity | Click Chemistry (CuAAC) | Click Chemistry (CuAAC) |

Structural Visualization

The following diagram contrasts the functional modules of both linkers.

Figure 1: Structural comparison highlighting the functional divergence of the trifluoroethyl cap.

Part 2: The Fluorine Advantage (Mechanism of Action)

The inclusion of the 1,1,1-trifluoroethyl group is not merely a structural variation; it introduces a new analytical dimension to the conjugate.

Background-Free Quantification (¹⁹F NMR)

Biological systems (plasma, cell lysate, tissue) contain virtually no endogenous fluorine. This makes ¹⁹F NMR a zero-background technique.

-

Standard PEG-alkyne: Quantifying the number of PEG chains attached to a protein (DAR) requires destructive methods (Mass Spec) or indirect assays (barium iodide staining), which are often inaccurate for heterogeneous mixtures.

-

Trifluoroethyl-PEG: The

group provides a sharp, integration-ready singlet in ¹⁹F NMR. By adding an internal fluorinated standard (e.g., trifluoroacetic acid), researchers can precisely quantify the molar concentration of the linker—and thus the payload—without purifying the sample from the biological matrix.

Modulation of Lipophilicity

While PEG is hydrophilic, the trifluoroethyl group (

-

Effect: This creates an amphiphilic "block" structure.[4] In drug delivery, this fluorinated tip can enhance membrane penetration or alter the binding affinity of the conjugate to hydrophobic pockets on target proteins, a strategy known as "fluorine scan" in medicinal chemistry.

Part 3: Experimental Protocols

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Applicable to both linkers.

Reagents:

-

Azide Component: Target molecule (Protein-Azide, Dye-Azide, etc.)

-

Alkyne Component: 1,1,1-Trifluoroethyl-PEG5-Propargyl (or PEG-alkyne)[5][6]

-

Catalyst: CuSO₄ · 5H₂O

-

Reductant: Sodium Ascorbate

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Crucial for protecting proteins from oxidative damage.

Step-by-Step Workflow:

-

Preparation: Dissolve the Azide-labeled biomolecule in PBS (pH 7.4).

-

Alkyne Addition: Add 1.5 – 5.0 equivalents of 1,1,1-Trifluoroethyl-PEG5-Propargyl (dissolved in DMSO or water).

-

Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA (1:5 molar ratio) and incubate for 5 minutes.

-

Initiation: Add the Cu-THPTA complex to the reaction, followed immediately by Sodium Ascorbate (final concentration 5 mM).

-

Incubation: React for 30–60 minutes at Room Temperature (protect from light).

-

Purification: Remove excess reagents via desalting column (PD-10) or dialysis.

Protocol B: Quantitative ¹⁹F NMR Analysis

Specific to 1,1,1-Trifluoroethyl-PEG5-Propargyl conjugates.

Objective: Determine the conjugation efficiency or Drug-to-Antibody Ratio (DAR).

-

Sample Prep: Take 450 µL of the purified conjugate solution.

-

Internal Standard: Add 50 µL of D₂O containing a known concentration (e.g., 1.0 mM) of Sodium Trifluoroacetate (TFA-Na).

-

Acquisition:

-

Instrument: 400 MHz (or higher) NMR equipped with a fluorine probe.

-

Pulse Sequence: Standard ¹⁹F with proton decoupling (to sharpen the triplet into a singlet if necessary, though

is usually a singlet or chemically equivalent). -

Delay (d1): Set to > 5 × T1 (typically 5–10 seconds) to ensure full relaxation for accurate integration.

-

-

Analysis:

-

Integrate the Internal Standard peak (set to known moles).

-

Integrate the Trifluoroethyl signal (typically -74 to -77 ppm).

-

Calculation:

-

Analytical Workflow Diagram

Figure 2: Workflow for synthesizing and quantifying fluorinated conjugates.

References

-

BroadPharm. (n.d.). 1,1,1-Trifluoroethyl-PEG5-Propargyl Product Data. Retrieved from

- Yu, J., et al. (2013). Fluorine-19 NMR for detection and quantification of fluorinated drugs in biological matrices. Analytical Chemistry. (General reference for ¹⁹F NMR utility).

-

Sigma-Aldrich. (n.d.). 1,1,1-Trifluoroethyl-PEG2-propargyl Properties. Retrieved from

-

BenchChem. (2025).[7][8] Synthesis of Trifluoroethyl Ethers with Sodium 2,2,2-Trifluoroethanolate. Retrieved from

-

National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

1,1,1-Trifluoroethyl-PEG5-Propargyl: Navigating Hydrophobicity, LogP Dynamics, and Bioconjugation Workflows

Executive Summary

In the landscape of modern drug development and surface functionalization, the precise tuning of a molecule's partition coefficient (LogP) is paramount. 1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS: 1817735-37-7) emerges as a highly specialized heterobifunctional linker designed to bridge the gap between extreme lipophilicity and aqueous compatibility[1]. By covalently linking a highly hydrophobic trifluoroethyl group to a bioorthogonal propargyl moiety via a flexible, hydrophilic polyethylene glycol (PEG5) spacer, this molecule offers researchers unprecedented control over interfacial dynamics, metabolic stability, and targeted bioconjugation.

This technical guide provides an in-depth analysis of the structural causality behind its hydrophobicity, theoretical LogP dynamics, and self-validating experimental protocols for both lipophilicity determination and click chemistry applications.

Structural Anatomy & The Causality of Hydrophobicity

The physicochemical behavior of 1,1,1-Trifluoroethyl-PEG5-Propargyl is dictated by the thermodynamic interplay of its three distinct structural domains. Understanding the causality behind these structural choices is critical for predicting its behavior in biological systems.

-

The 1,1,1-Trifluoroethyl Terminus (-CH2-CF3): Fluorine is highly electronegative, drawing electron density away from the carbon backbone. This creates a dense electron cloud that is highly resistant to induced polarization, resulting in exceptionally low surface energy and strong hydrophobic character[2]. In an aqueous environment, the CF3 group strongly drives the orientation of the molecule toward nonpolar phases or hydrophobic pockets of target proteins[3]. Furthermore, the strong C-F bonds provide a "metabolic shield," preventing cytochrome P450-mediated oxidation that typically degrades standard hydrocarbon chains.

-

The PEG5 Spacer (-(O-CH2-CH2)5-): To counterbalance the extreme hydrophobicity of the fluorinated headgroup, a 5-unit polyethylene glycol chain is employed. Causality: Without this hydrophilic spacer, the trifluoroethyl group would drive the molecule to form insoluble aggregates or micelles in aqueous buffers. The PEG5 chain provides essential hydrogen-bond acceptors (ether oxygens), ensuring the molecule remains solvated and sterically accessible during bioconjugation.

-

The Propargyl Anchor (-CH2-C≡CH): This terminal alkyne is a bioorthogonal reactive group. While slightly hydrophobic, its primary function is to enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Its minimal steric bulk ensures rapid reaction kinetics without significantly altering the molecule's overall partition coefficient.

Data Presentation: Fragmental Contribution to LogP

The overall LogP of a molecule can be modeled as the sum of its fragmental contributions. Table 1 summarizes the theoretical hydrophobicity dynamics of 1,1,1-Trifluoroethyl-PEG5-Propargyl.

Table 1: Theoretical Fragmental Contribution to LogP

| Molecular Fragment | Structural Formula | Estimated ΔLogP | Primary Function & Causality |

| Trifluoroethyl | -CH2-CF3 | +1.20 | Drives lipophilicity, lowers surface energy, and provides metabolic stability. |

| PEG5 Spacer | -(O-CH2-CH2)5- | -0.75 | Imparts aqueous solubility and prevents fluorocarbon-induced aggregation. |

| Propargyl | -CH2-C≡CH | +0.25 | Serves as the bioorthogonal anchor for CuAAC click chemistry. |

| Ether Linkages | -O- | -0.20 | Connects fragments; provides minor hydrophilic hydrogen-bonding sites. |

| Net Estimated LogP | C13H21F3O5 | ~0.50 - 0.70 | Delivers balanced amphiphilicity for versatile bioconjugation. |

Experimental Methodologies: Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems . They incorporate orthogonal validation steps to account for the unique interfacial behavior of fluorinated PEG linkers.

Protocol 1: Determination of LogP via Shake-Flask & RP-HPLC Validation

The classical shake-flask method is the gold standard for LogP determination[4]. However, fluorinated PEG compounds are prone to forming micro-emulsions or accumulating at the octanol-water interface, which can skew direct concentration measurements. Therefore, this protocol pairs the shake-flask method with Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to provide orthogonal validation[5][6].

Step-by-Step Methodology:

-

Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours. Causality: Pre-saturation prevents mutual dissolution during the actual experiment, which would alter phase volumes and invalidate concentration calculations[7].

-

Solubilization & Equilibration: Dissolve 2 mg of 1,1,1-Trifluoroethyl-PEG5-Propargyl in 10 mL of the pre-saturated aqueous buffer. Add 10 mL of pre-saturated n-octanol. Shake the mixture at a constant temperature (25.0 ± 0.1 °C) for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the mixture at 4,000 x g for 30 minutes. Causality: Centrifugation is critical to break any fluorocarbon-induced micro-emulsions and ensure a sharp interfacial boundary.

-

Direct Quantification (Shake-Flask): Carefully extract aliquots from both the octanol and aqueous phases using a syringe. Quantify the concentration in each phase using UV-Vis spectroscopy or LC-MS. Calculate

. -

Orthogonal Validation (RP-HPLC): Inject the compound into an RP-HPLC system (C18 column, methanol/water mobile phase). Calculate the capacity factor (

). Compare the retention time against a calibration curve of 5-10 reference compounds with known LogP values[6]. -

System Validation: The protocol is considered validated if the difference between

and the HPLC-derived

Workflow for self-validating LogP determination using Shake-Flask and RP-HPLC methods.

Protocol 2: CuAAC Bioconjugation Workflow

Conjugating 1,1,1-Trifluoroethyl-PEG5-Propargyl to an azide-modified target (e.g., a protein or nanoparticle surface) requires precise control over the copper catalyst to prevent oxidative damage to the target.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of the alkyne linker (10 mM in DMSO), CuSO4 (20 mM in water), THPTA ligand (50 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

-

Catalyst Pre-complexation: Mix the CuSO4 and THPTA solutions at a 1:5 molar ratio. Causality: Pre-complexing Cu(II) with THPTA prevents the copper ions from binding non-specifically to the target protein's histidine or cysteine residues, which could cause precipitation or denaturation.

-

Reaction Assembly: To the azide-modified target in PBS (pH 7.4), add 5-10 molar equivalents of 1,1,1-Trifluoroethyl-PEG5-Propargyl.

-

In Situ Reduction: Add the Cu-THPTA complex (final Cu concentration ~100 µM), followed immediately by sodium ascorbate (final concentration ~1 mM). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. The THPTA ligand stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that could cleave the PEG chain.

-

Incubation & Purification: Incubate at room temperature for 2 hours under gentle agitation. Purify the resulting triazole conjugate using Size Exclusion Chromatography (SEC) or dialysis to remove the catalyst and unreacted linker.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation mechanistic workflow.

Conclusion

1,1,1-Trifluoroethyl-PEG5-Propargyl is a highly engineered molecule that perfectly balances the extreme hydrophobicity of fluorocarbons with the aqueous solubility of polyethylene glycol. By understanding the causality behind its structural components and employing rigorous, self-validating protocols for LogP determination and bioconjugation, researchers can reliably integrate this linker into advanced drug delivery systems, targeted therapeutics, and functionalized biomaterials.

References

-

MDPI. "Cloud Point Behavior of Poly(trifluoroethyl methacrylate) in Supercritical CO2–Toluene Mixtures." Molecules. Available at:[Link]

-

ACS Publications. "Fluorination of the Hydrophilic Head Accelerates the Collapse of the Monolayer but Stabilizes the Bilayer of a Long-Chain Trifluoroethyl Ether on Water." Langmuir. Available at: [Link]

-

Encyclopedia.pub. "Methods for Determination of Lipophilicity." Encyclopedia. Available at: [Link]

-

ECETOC. "Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients." ECETOC Technical Reports. Available at: [Link]

Sources

- 1. 1,1,1-Trifluoroethyl-PEG5-Propargyl, 1817735-37-7 | BroadPharm [broadpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. ecetoc.org [ecetoc.org]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Advantage of Trifluoroethyl PEG Linkers in Modern Drug Discovery

An In-depth Technical Guide:

Executive Summary

In the intricate process of designing advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple covalent tether to a critical determinant of therapeutic success. Its composition and structure profoundly influence the stability, solubility, pharmacokinetics, and ultimate efficacy of the conjugate.[1][2] Among the sophisticated tools now available to medicinal chemists, trifluoroethyl polyethylene glycol (TFE-PEG) linkers have emerged as a superior class of molecules. The strategic incorporation of trifluoroethyl groups onto the PEG backbone imparts a unique set of physicochemical properties that address several longstanding challenges in drug development. This guide provides a comprehensive technical overview of TFE-PEG linkers, detailing the scientific rationale for their use, their primary applications, and robust experimental protocols for their implementation and characterization.

The Physicochemical Rationale: Why Trifluoroethyl Modification?

The covalent attachment of polyethylene glycol (PEG) to therapeutic molecules, or PEGylation, is a well-established strategy to improve pharmacological properties by increasing hydrodynamic size and aqueous solubility.[3][4] However, traditional PEG linkers can sometimes fall short, particularly when dealing with highly hydrophobic payloads or the need for enhanced cellular permeability. The introduction of a trifluoroethyl (TFE) group (-OCH₂CF₃) offers a nuanced solution by synergistically combining the benefits of both fluorination and PEGylation.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to enzymatic cleavage. This inherent stability shields the entire linker from metabolic degradation, prolonging the circulation half-life of the conjugate and preventing premature payload release.[5]

-

Modulated Hydrophilicity and Lipophilicity: Fluorine is highly electronegative yet resides in a lipophilic atomic environment. This duality allows TFE-PEG linkers to enhance the solubility of hydrophobic payloads without creating an excessively hydrophilic conjugate that could be rapidly cleared or struggle to cross cell membranes. This balance is crucial for optimizing the therapeutic index.

-

Improved Cellular Permeability: For modalities like PROTACs that must enter cells to function, the increased lipophilicity offered by the TFE group can significantly enhance passive membrane diffusion, a common bottleneck for large, polar molecules.[6]

-

Reduced Immunogenicity: The PEG backbone itself is known to create a hydration shell that can shield the therapeutic molecule from the immune system, reducing the risk of an anti-drug antibody response.[4][7]

Core Application: Enhancing Antibody-Drug Conjugates (ADCs)

In ADC design, the linker must keep a highly potent cytotoxic payload securely attached to the antibody in systemic circulation but allow for its efficient release upon internalization into a target cancer cell.[] TFE-PEG linkers offer a distinct advantage in managing the "drug-to-antibody ratio" (DAR).

The Challenge: Increasing the DAR to enhance potency often leads to aggregation and rapid clearance due to the hydrophobicity of the payload molecules.

The TFE-PEG Solution: The modulated hydrophilicity of TFE-PEG linkers helps to solubilize these hydrophobic payloads, enabling the creation of stable, highly-loaded ADCs (DAR > 4) that maintain favorable pharmacokinetic profiles.[7]

Experimental Workflow: Synthesis and Characterization of a TFE-PEG-linked ADC

The following protocol outlines a standard methodology for conjugating a maleimide-functionalized TFE-PEG linker payload to a monoclonal antibody (mAb) via cysteine residues.

Sources

- 1. purepeg.com [purepeg.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creativepegworks.com [creativepegworks.com]

- 5. mdpi.com [mdpi.com]

- 6. precisepeg.com [precisepeg.com]

- 7. labinsights.nl [labinsights.nl]

The Stability of the Trifluoroethyl Ether Group in Biological Buffers: A Technical Guide for Drug Development

Executive Summary

The strategic introduction of fluorine into organic molecules has revolutionized modern medicinal chemistry. Among fluorinated motifs, the trifluoroethyl ether group (-OCH₂CF₃) has emerged as a premier structural bioisostere. Historically, simple aliphatic ethers have suffered from metabolic liabilities (e.g., Cytochrome P450-mediated O-dealkylation), while heteroaryl chlorides have exhibited poor shelf-life due to rapid hydrolysis in aqueous media[1].

By integrating a strongly electron-withdrawing trifluoromethyl (-CF₃) group adjacent to an ether linkage, drug developers can drastically alter the physicochemical properties of a candidate molecule. This technical whitepaper dissects the mechanistic causality behind the exceptional chemical and metabolic stability of the trifluoroethyl ether group in biological buffers, provides self-validating experimental protocols for stability testing, and reviews its application in modern therapeutics.

Mechanistic Foundations of Trifluoroethyl Ether Stability

The stability of the -OCH₂CF₃ group in biological systems is not coincidental; it is the direct result of fundamental stereoelectronic effects that protect the ether linkage from both chemical hydrolysis and enzymatic degradation.

Electronic Desensitization to Aqueous Hydrolysis

In standard aqueous buffers (pH 1.2 to 7.4), the primary mechanism for ether degradation is acid-catalyzed hydrolysis, which requires the initial protonation of the ether oxygen.

The trifluoromethyl group exerts a profound electron-withdrawing inductive effect (-I effect) through the adjacent sigma bonds. This effect pulls electron density away from the ether oxygen, drastically reducing the basicity of its lone pairs[2]. Because the oxygen is electron-deficient, its protonation becomes thermodynamically unfavorable. Without this critical first step, the subsequent nucleophilic attack by water is completely blocked. Consequently, trifluoroethyl ethers demonstrate remarkable hydrolytic stability, surviving even in harsh aqueous conditions that would rapidly degrade heteroaryl chlorides[1].

Steric and Bond-Energy Barriers to Metabolism

In in vivo and in vitro biological matrices (such as liver microsomes), standard aliphatic ethers are prime targets for Cytochrome P450 (CYP450) enzymes. These enzymes typically hydroxylate the α-carbon, forming an unstable hemiacetal that spontaneously collapses via O-dealkylation[3].

The trifluoroethyl group mitigates this liability through two distinct mechanisms:

-

Bond Dissociation Energy: The C-F bond is exceptionally strong (~480 kJ/mol). The electron-withdrawing nature of the CF₃ group also strengthens the adjacent C-H bonds on the α-carbon, increasing the activation energy required for hydrogen atom abstraction by the high-valent iron-oxo species of CYP450[3].

-

Steric Shielding: The bulky CF₃ group creates a steric penalty that prevents the optimal orientation of the α-carbon within the tight catalytic pocket of metabolic enzymes, further prolonging the molecule's in vivo half-life[2].

Fig 2. Mechanistic pathways illustrating the resistance of trifluoroethyl ethers to degradation.

Quantitative Stability Profiles

To contextualize the stability of the trifluoroethyl ether group, the following tables summarize comparative quantitative data derived from standard drug discovery assays.

Table 1: Hydrolytic Stability Comparison in Aqueous Buffer (pH 7.4, 37°C)

| Functional Group Motif | Estimated Half-life (t₁/₂) | Primary Degradation Pathway |

|---|---|---|

| Heteroaryl Chloride (R-Cl) | < 2 hours | Nucleophilic Aromatic Substitution (Hydrolysis)[1] |

| Alkyl Ether (R-O-CH₃) | > 100 hours | Generally stable at neutral pH |

| Trifluoroethyl Ether (R-O-CH₂CF₃) | > 2 years (Projected) | Highly Resistant to Hydrolysis [1] |

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

| Functional Group Motif | Intrinsic Clearance (CLint) | Parent Remaining at 60 min |

|---|---|---|

| Methoxy (R-O-CH₃) | High (> 50 µL/min/mg) | < 15% |

| Trifluoroethoxy (R-O-CH₂CF₃) | Low (< 5 µL/min/mg) | > 85% [2][3] |

Self-Validating Experimental Protocols

To rigorously evaluate the stability of a trifluoroethyl ether candidate, researchers must employ self-validating assay systems. The inclusion of specific cofactors and control compounds ensures that the resulting data reflects true chemical behavior rather than assay artifacts[4].

Protocol 4.1: Thermodynamic Aqueous Buffer Stability Assay

Objective: To determine the purely chemical (hydrolytic) stability of the compound in a physiological buffer.

-

Matrix Preparation: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution adjusted precisely to pH 7.4 to mimic blood plasma conditions.

-

Compound Spiking: Dissolve the trifluoroethyl ether candidate in 100% DMSO to create a 10 mM stock. Spike this stock into the PBS to achieve a final concentration of 1 µM. Causality Note: The final DMSO concentration must be kept below 1% (v/v) to prevent co-solvent effects from artificially altering the dielectric constant of the buffer.

-

Incubation: Incubate the solution in a thermomixer at 37°C with gentle agitation (300 rpm).

-

Sampling & Quenching: At designated time points (t = 0, 1, 4, 8, and 24 hours), remove a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality Note: The cold acetonitrile serves a dual purpose: it instantly halts any ongoing hydrolysis and precipitates any trace buffer salts prior to mass spectrometry.

-

Self-Validation Controls:

-

Positive Control: Run a parallel assay using a known hydrolytically labile compound (e.g., a heteroaryl chloride) to confirm the buffer's hydrolytic capacity[1].

-

Negative Control: Run a vehicle-only blank to establish baseline MS noise.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the degradation half-life (t₁/₂).

Protocol 4.2: In Vitro CYP450 Metabolic Stability Assay

Objective: To evaluate the resistance of the trifluoroethyl ether linkage to enzymatic O-dealkylation.

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ to a final protein concentration of 0.5 mg/mL.

-

Compound Addition: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

-

Causality Note: NADPH is the obligate electron donor required for CYP450 catalytic function. A parallel "minus-NADPH" control must be run simultaneously. If the compound degrades in the minus-NADPH control, the instability is chemical (buffer-related) rather than enzymatic[4].

-

-

Sampling & Quenching: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile containing the IS to denature the microsomal proteins and stop metabolism.

-

Self-Validation Controls: Use Verapamil or Testosterone as a high-clearance positive control. If the positive control is not rapidly depleted, the microsomes have lost enzymatic viability.

-

Analysis: Analyze via LC-MS/MS to calculate the in vitro intrinsic clearance (CLint).

Fig 1. Experimental workflow for evaluating hydrolytic and metabolic stability.

Real-World Applications in FDA-Approved Therapeutics

The theoretical stability of the trifluoroethyl ether group has been successfully translated into clinical applications. A prime example is Oteseconazole (Vivjoa) , an oral antifungal drug approved by the FDA in 2022. Oteseconazole features a highly substituted phenyl trifluoroethyl ether moiety. During its development, Structure-Activity Relationship (SAR) studies revealed that replacing the trifluoroethyl ether group with a simple chloro group led to a severe decrease in both metabolic stability and inhibitory activity against target fungal strains[5][6].

Similarly, the strategic use of trifluoroethyl ethers has been documented as a method to synthesize hydrolytically stable alternatives for highly reactive heteroaryl chlorides, allowing for long-term storage and sequential cross-coupling reactions without decomposition[1][7].

References

-

2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central (PMC). URL:[Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Iris Unipa. URL: [Link]

-

Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles. PubMed Central (PMC). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL | 371-99-3 | Benchchem [benchchem.com]

- 5. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipa.it [iris.unipa.it]

- 7. Radiosynthesis of the Tumor Hypoxia Marker [18F]TFMISO via O-[18F]Trifluoroethylation Reveals a Striking Difference Between Trifluoroethyl Tosylate and Iodide in Regiochemical Reactivity Toward Oxygen Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

1,1,1-Trifluoroethyl-PEG5-Propargyl: Comprehensive Safety, Physicochemical Profiling, and Bioconjugation Workflows

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern bioconjugation and targeted drug delivery, the selection of bifunctional linkers dictates the pharmacokinetic success and stability of the final therapeutic construct. 1,1,1-Trifluoroethyl-PEG5-Propargyl (CAS: 1817735-37-7) is a highly specialized, heterobifunctional polyethylene glycol (PEG) derivative[1]. It features a terminal alkyne (propargyl) for bioorthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and a 1,1,1-trifluoroethyl group that modulates lipophilicity and metabolic stability[2].

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and practical laboratory application. By understanding the causality behind its physicochemical hazards, researchers can design self-validating experimental workflows that maximize both safety and conjugation efficiency.

Physicochemical Properties & SDS Hazard Identification

To safely manipulate 1,1,1-Trifluoroethyl-PEG5-Propargyl, one must first understand how its structural components dictate its physical behavior and hazard profile. The PEG5 spacer ensures aqueous solubility and prevents steric hindrance, while the trifluoroethyl group provides a robust bioisostere that resists cytochrome P450-mediated oxidation.

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters required for stoichiometric calculations and analytical validation[1][3].

| Parameter | Value / Description | Analytical Relevance |

| Chemical Name | 1,1,1-Trifluoroethyl-PEG5-Propargyl | Target identification |

| CAS Number | 1817735-37-7 | Regulatory tracking |

| Molecular Formula | C₁₃H₂₁F₃O₅ | Exact mass calculation |

| Molecular Weight | 314.3 g/mol | Stoichiometric dosing |

| Appearance | Viscous liquid / Clear oil | Visual QC check |

| Solubility | Water, DMSO, DMF, DCM | Solvent selection for stock solutions |

SDS Hazard Classification & Risk Mitigation

While PEG derivatives are generally considered biocompatible, the terminal functional groups introduce specific handling requirements[4][5].

| GHS Hazard Class | Causality & Chemical Mechanism | Required Mitigation Protocol |

| Skin/Eye Irritation (Cat 2) | The amphiphilic nature of the PEG chain can disrupt lipid bilayers on contact, while the propargyl ether acts as a mild electrophile. | Handle in a Class II Biosafety Cabinet (BSC) or chemical fume hood. Wear nitrile gloves and splash goggles. |

| Reactivity (Alkyne) | Terminal alkynes are reactive toward strong oxidizers and transition metals (e.g., uncontrolled Cu, Pd, Ru). | Store under an inert atmosphere (Argon/Nitrogen) at -20°C. Avoid contact with strong oxidizing agents. |

| Thermal Decomposition | At extreme temperatures (>250°C), the highly stable C-F bonds can break, releasing toxic Hydrogen Fluoride (HF) gas. | Do not autoclave. Sterilize via 0.22 µm PTFE filtration. Keep away from open flames. |

Self-Validating Safety Check: Before initiating any conjugation, perform a visual inspection and a quick ¹H NMR scan. The appearance of broad peaks in the PEG region (δ 3.5–3.7 ppm) or the disappearance of the alkyne proton (δ ~2.4 ppm) indicates auto-oxidation or degradation, validating that the batch should be discarded.

Structural Logic & Application Causality

The design of 1,1,1-Trifluoroethyl-PEG5-Propargyl is highly intentional.

Structure-Property Relationship of 1,1,1-Trifluoroethyl-PEG5-Propargyl.

-

The Propargyl Group: Serves as the bioorthogonal anchor. It reacts exclusively with azides under Cu(I) catalysis, ensuring that conjugation does not cross-react with endogenous amines or thiols[6].

-

The PEG5 Spacer: A 5-unit polyethylene glycol chain provides the exact hydrodynamic radius needed to project the fluorinated payload away from the protein surface, preventing hydrophobic collapse and aggregation[7].

-

The Trifluoroethyl Group: Acts as a lipophilic modifier to enhance cellular permeability of the conjugated biologic. Additionally, the three equivalent fluorine atoms provide a sharp, distinct singlet in ¹⁹F NMR, allowing researchers to quantify conjugation efficiency without relying on bulky fluorescent dyes[8].

Methodological Workflow: CuAAC Bioconjugation

To utilize this compound safely and effectively, we employ a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocol.

Causality in Catalyst Design: Free Cu(I) is highly toxic to proteins; it generates Reactive Oxygen Species (ROS) via the Fenton reaction, leading to peptide backbone cleavage. To mitigate this, we mandate the use of THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), a water-soluble ligand that tightly coordinates Cu(I), maintaining its catalytic activity while shielding the protein from oxidative damage[9][10].

Step-by-Step Protocol

Reagents Required:

-

Azide-functionalized target protein (1-5 mg/mL in PBS, pH 7.4)

-

1,1,1-Trifluoroethyl-PEG5-Propargyl (100 mM stock in DMSO)

-

CuSO₄·5H₂O (20 mM stock in degassed H₂O)

-

THPTA Ligand (50 mM stock in degassed H₂O)[11]

-

Sodium Ascorbate (100 mM stock, must be prepared fresh)

Procedure:

-